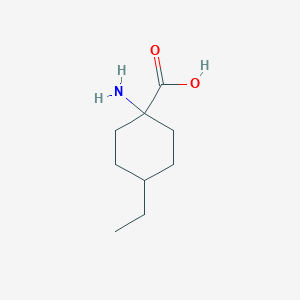

1-Amino-4-ethylcyclohexanecarboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-amino-4-ethylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-7-3-5-9(10,6-4-7)8(11)12/h7H,2-6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUFCTJBJVGJGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624349 | |

| Record name | 1-Amino-4-ethylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69164-36-9 | |

| Record name | 1-Amino-4-ethylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Substituted Cyclohexanecarboxylic Acids: A Technical Guide to a Privileged Scaffold in Drug Discovery

Introduction: Beyond Flatland—The Power of Three-Dimensional Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer both potent biological activity and favorable drug-like properties is perpetual. While aromatic rings have long been a mainstay, their inherent planarity can be a limitation. Substituted cyclohexanecarboxylic acids have emerged as a "privileged scaffold"—a molecular framework that is not only versatile but also consistently provides ligands for diverse biological targets.[1][2][3] Their power lies in the three-dimensional arrangement of substituents, which allows for precise spatial orientation to maximize interactions with protein binding sites. This guide provides an in-depth exploration of this critical scaffold, from its fundamental conformational principles to its strategic synthesis and application in modern drug development.

The Conformational Landscape: Why Stereochemistry is Paramount

To understand the utility of cyclohexanecarboxylic acids, one must first appreciate their conformational behavior. Unlike flat aromatic rings, the cyclohexane core is a dynamic, three-dimensional entity.

1.1. The Chair Conformation: A Strain-Free State

The cyclohexane ring predominantly adopts a "chair" conformation, a puckered arrangement that is nearly free of angle and torsional strain.[4][5] In this conformation, all carbon-carbon bond angles are approximately 109.5°, the ideal tetrahedral angle, and all hydrogen atoms on adjacent carbons are perfectly staggered.[5] This inherent stability is the foundation of the scaffold's utility.

The chair conformation possesses two distinct types of substituent positions:

-

Axial (a): Six bonds that are parallel to the principal C3 axis of the ring, pointing alternately up and down.

-

Equatorial (e): Six bonds that point outwards from the "equator" of the ring.

A crucial aspect of cyclohexane stereochemistry is the "ring flip," a rapid interconversion between two chair conformations. During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial.

Caption: Conformational equilibrium of a substituted cyclohexane.

1.2. A-Values: The Energetic Cost of Being Axial

The two chair conformations are not always equal in energy. Bulky substituents generally prefer the more spacious equatorial position to avoid steric clashes with the other axial substituents on the same side of the ring (known as 1,3-diaxial interactions). The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers. Larger groups have larger A-values, indicating a stronger preference for the equatorial position.[6] This principle is the cornerstone of designing substituted cyclohexanes, as it allows chemists to "lock" the molecule into a preferred conformation, thereby presenting a well-defined three-dimensional shape to a biological target.[7]

Strategic Synthesis: Building the Core and Installing Complexity

The synthesis of substituted cyclohexanecarboxylic acids can be broadly categorized into two main approaches: modification of a pre-existing ring or construction of the ring itself.

2.1. Accessing the Core: Hydrogenation of Benzoic Acids

The most direct and common method for synthesizing the basic cyclohexanecarboxylic acid scaffold is the catalytic hydrogenation of the corresponding benzoic acid derivative.[8] This reaction saturates the aromatic ring, converting the planar starting material into the three-dimensional cyclohexane.

-

Causality: The choice of catalyst and reaction conditions is critical for achieving high yields and, in some cases, controlling the stereochemistry of the resulting product. Ruthenium-based catalysts, such as Ru/C, are often employed for their efficiency in hydrogenating aromatic rings under relatively mild conditions.[9][10]

Caption: General workflow for hydrogenation of benzoic acids.

2.2. Building Complexity: Stereoselective Approaches

For drug development, obtaining a single, specific stereoisomer is often mandatory. Several strategies exist to achieve this:

-

Chiral Resolution: A classical method where a racemic mixture of cyclohexanecarboxylic acids is reacted with a chiral amine to form diastereomeric salts, which can then be separated by crystallization.

-

Asymmetric Synthesis: Modern methods often employ asymmetric catalysis or chiral auxiliaries to directly synthesize enantiomerically pure products. For example, microbial dihydroxylation of benzoic acid can produce highly functionalized, enantiomerically pure cyclohexadiene intermediates that can be further elaborated.[11]

-

Stereoselective Reduction: The hydrogenation of a substituted benzoic acid can sometimes be influenced by the existing substituents or by using specific catalysts to favor the formation of one stereoisomer over another. For instance, the hydrogenation of p-aminobenzoic acid using a Ru/C catalyst can yield a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, with the trans isomer often being the thermodynamically favored product.[10]

Applications in Medicinal Chemistry: Case Studies

The rigid, three-dimensional nature of the cyclohexanecarboxylic acid scaffold has been exploited in numerous successful drugs.

3.1. Gabapentin and Pregabalin: Constrained GABA Analogues

Gabapentin and its more potent successor, pregabalin, are widely used to treat epilepsy and neuropathic pain. Although designed as analogues of the neurotransmitter GABA, they do not act on GABA receptors. Instead, they bind with high affinity to the α2-δ subunit of voltage-gated calcium channels, inhibiting the release of excitatory neurotransmitters.[12]

The cyclohexane ring in these molecules serves to lock the γ-aminobutyric acid pharmacophore into a specific conformation, which is crucial for high-affinity binding to the α2-δ target.[13] Structure-activity relationship studies have shown that both the carboxylic acid and the amino group are essential for activity, and their spatial relationship, enforced by the cyclohexane scaffold, is a key determinant of potency.[14]

| Compound | Target | Binding Affinity (Ki) | Key Structural Feature |

| Gabapentin | α2-δ subunit | ~140 nM | Cyclohexane scaffold |

| Pregabalin | α2-δ subunit | ~23 nM | Isobutyl substitution on cyclohexane |

Data compiled from various sources indicating relative affinities. Absolute values may vary.[15]

3.2. Tranexamic Acid: An Antifibrinolytic Agent

Tranexamic acid is a synthetic analogue of the amino acid lysine and is used to control bleeding by inhibiting the breakdown of fibrin clots.[16][17] Its mechanism involves binding to the lysine receptor sites on plasminogen, which prevents plasmin from degrading fibrin.[16]

The efficacy of tranexamic acid is highly dependent on its stereochemistry. The trans isomer, trans-4-(aminomethyl)cyclohexanecarboxylic acid, is the active drug. The cis isomer is inactive. This highlights the critical importance of the precise spatial arrangement of the aminomethyl and carboxylic acid groups, which must mimic the geometry of lysine to effectively bind to plasminogen. The cyclohexane ring acts as a rigid spacer, ensuring the correct distance and orientation between these two functional groups.[18]

Key Experimental Protocol: Stereoselective Synthesis of trans-4-Aminocyclohexanecarboxylic Acid

This protocol is a representative example of the synthesis of a key substituted cyclohexanecarboxylic acid intermediate via catalytic hydrogenation, favoring the thermodynamically stable trans product.

Objective: To synthesize a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, enriched in the trans isomer, by hydrogenation of p-aminobenzoic acid.

Materials:

-

p-Aminobenzoic acid (PABA)

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

10% Sodium Hydroxide (NaOH) solution

-

Hydrogen gas (H₂)

-

Autoclave/high-pressure reactor

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Charging: In a suitable high-pressure autoclave, combine p-aminobenzoic acid (e.g., 10.0 g), 5% Ru/C catalyst (e.g., 2.5 g, 25% w/w), and 10% aqueous NaOH solution (e.g., 100 mL).[10]

-

Inerting: Seal the reactor and purge the headspace multiple times with nitrogen gas, followed by hydrogen gas, to remove all oxygen.

-

Reaction: Pressurize the reactor with hydrogen gas to 15 bar.[10] Begin stirring and heat the mixture to 100°C.[10]

-

Monitoring: Maintain the reaction at 100°C and 15 bar for approximately 20 hours.[10] The reaction can be monitored by taking small aliquots (after cooling and depressurizing) and analyzing them by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

-

Cooldown and Filtration: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Filter the reaction mixture through a pad of celite to remove the solid Ru/C catalyst. Wash the catalyst pad with water to ensure complete recovery of the product.

-

Isolation: The resulting aqueous solution contains the sodium salt of the product. The product can be isolated by acidification to the isoelectric point, causing the zwitterionic amino acid to precipitate, followed by filtration and drying. NMR analysis of the crude product can be used to determine the cis:trans isomer ratio, which is typically enriched in the trans product (e.g., ~4.6:1 trans:cis).[10]

Causality and Self-Validation:

-

Alkaline Conditions: The use of NaOH solution is crucial as it deprotonates the carboxylic acid of PABA, forming the sodium salt which is highly soluble in water, facilitating the heterogeneous catalysis.

-

Catalyst Choice: Ruthenium is a highly effective catalyst for the hydrogenation of aromatic systems. The carbon support provides a high surface area for the reaction.[10]

-

Pressure and Temperature: These conditions provide the necessary activation energy for the reaction to proceed at a reasonable rate. The 15 bar pressure ensures a sufficient concentration of hydrogen is dissolved in the reaction medium.[10]

-

Validation: The success of the reaction is validated by the complete consumption of the starting material (verified by TLC or HPLC) and the identification of the product by spectroscopic methods (NMR, MS). The cis/trans ratio is a key quality attribute determined by ¹H NMR.

Caption: Experimental workflow for the synthesis of 4-aminocyclohexanecarboxylic acid.

Conclusion

Substituted cyclohexanecarboxylic acids represent a powerful and enduring scaffold in drug discovery. Their non-planar, conformationally defined structures offer a distinct advantage over traditional flat aromatic systems, enabling chemists to design molecules with high specificity and potency. A thorough understanding of their conformational preferences, coupled with robust and stereoselective synthetic strategies, is essential for leveraging the full potential of this privileged scaffold. As demonstrated by key pharmaceuticals like pregabalin and tranexamic acid, the precise three-dimensional presentation of functional groups afforded by the cyclohexane core is a proven strategy for successful drug design, ensuring its continued relevance in the development of future therapeutics.

References

- Ningbo Innopharmchem Co., Ltd. (n.d.). The Crucial Role of Cyclohexanecarboxylic Acid in Pharmaceutical Synthesis.

- Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Cyclohexanecarboxylic Acid in Modern Pharmaceutical Development.

- Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).

- KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I.

- Chemistry LibreTexts. (2021, August 21). 3.3: Conformational analysis of cyclohexanes.

- Eastman Chemical Co. (2015). Process for the preparation of cyclohexane carboxylic acid compounds. Google Patents.

- Siegfried AG. (2021). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents.

- Wikipedia. (n.d.). Cyclohexanecarboxylic acid.

- Bezborodov, V. S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. J. Org. Chem. USSR (Engl. Transl.), 23(6).

- Banwell, M. G., et al. (2003). Synthesis of a Broad Array of Highly Functionalized, Enantiomerically Pure Cyclohexanecarboxylic Acid Derivatives by Microbial Dihydroxylation of Benzoic Acid and Subsequent Oxidative and Rearrangement Reactions. Organic Letters.

- Belliotti, T. R., et al. (2005). Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. Journal of Medicinal Chemistry, 48(7), 2294-2307.

- Wikipedia. (n.d.). Tranexamic acid.

- Belliotti, T. R., et al. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry.

- Practical Pain Management. (n.d.). What are the differences in mechanism of action between pregabalin and gabapentin?

- Jiangsu University of Science and Technology. (2022). Method for synthesizing tranexamic acid. Google Patents.

- NPTEL. (2017, August 23). Conformational Analysis of Substituted Cyclohexanes [Video]. YouTube.

- Wess, G., et al. (2007). Privileged Scaffolds for Library Design and Drug Discovery. Combinatorial chemistry & high throughput screening, 10(1), 31–43.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 9. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google Patents [patents.google.com]

- 10. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

- 16. Tranexamic acid - Wikipedia [en.wikipedia.org]

- 17. CN114181077B - Method for synthesizing tranexamic acid - Google Patents [patents.google.com]

- 18. Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics (Journal Article) | OSTI.GOV [osti.gov]

discovery and history of 1-Amino-4-ethylcyclohexanecarboxylic acid

An In-Depth Technical Guide to 1-Amino-4-ethylcyclohexanecarboxylic Acid: Synthesis, Stereochemistry, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 1-Amino-4-ethylcyclohexanecarboxylic acid, a specialized unnatural amino acid. While direct literature on this specific molecule is sparse, this document extrapolates from established chemical principles and the well-documented synthesis and applications of its structural analogs. We present a proposed synthetic pathway, delve into the critical aspects of its stereochemistry, and explore its potential as a valuable building block in modern drug discovery, particularly in the development of kinase inhibitors and conformationally constrained peptides. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical entities to address complex therapeutic challenges.

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

In the landscape of medicinal chemistry, the quest for molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Unnatural amino acids (UAAs) have emerged as pivotal tools in this endeavor, offering structural diversity beyond the canonical 20 proteinogenic amino acids.[1][2][3] Among these, cyclic amino acids, such as the derivatives of aminocyclohexanecarboxylic acid, are of particular interest. By incorporating a rigid cyclic scaffold, these molecules introduce conformational constraints into peptides or small molecule drugs.[3][4] This rigidity can pre-organize the molecule into a bioactive conformation, leading to improved binding affinity for its target and enhanced metabolic stability.[4]

1-Amino-4-ethylcyclohexanecarboxylic acid represents a novel member of this class. Its cyclohexane core provides the foundational rigidity, while the ethyl substituent offers a lipophilic handle that can be exploited for further molecular design and to probe specific interactions within a biological target's binding site.

Proposed Synthesis of 1-Amino-4-ethylcyclohexanecarboxylic Acid

The synthesis of 1-Amino-4-ethylcyclohexanecarboxylic acid can be strategically approached via the catalytic hydrogenation of a substituted aromatic precursor. This method is well-established for the synthesis of related aminocyclohexanecarboxylic acids from p-aminobenzoic acid.[5][6] The proposed multi-step synthesis is outlined below, beginning with a commercially available starting material.

Synthetic Pathway Overview

The proposed pathway commences with 4-ethylbenzoic acid, proceeding through nitration, reduction of the nitro group, and finally, hydrogenation of the aromatic ring to yield the target compound.

Caption: Proposed synthetic pathway for 1-Amino-4-ethylcyclohexanecarboxylic Acid.

Step-by-Step Experimental Protocol

Step 1: Nitration of 4-Ethylbenzoic Acid

-

To a stirred solution of concentrated sulfuric acid at 0°C, slowly add 4-ethylbenzoic acid.

-

Maintain the temperature at 0°C and add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Pour the reaction mixture over crushed ice and filter the resulting precipitate.

-

Wash the solid with cold water until the washings are neutral and then dry to yield 4-ethyl-3-nitrobenzoic acid.

Causality: The electron-donating ethyl group directs the electrophilic nitration to the ortho position. The use of a strong acid medium is essential to generate the nitronium ion (NO2+) electrophile.

Step 2: Reduction of the Nitro Group

-

Dissolve 4-ethyl-3-nitrobenzoic acid in a suitable solvent such as ethanol or methanol.

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (3-4 bar) until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain 4-ethyl-3-aminobenzoic acid.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines.[7] Pd/C is a widely used and effective catalyst for this transformation.

Step 3: Hydrogenation of the Aromatic Ring

-

In a high-pressure autoclave, combine 4-ethyl-3-aminobenzoic acid, 5% Ruthenium on carbon (Ru/C), and an aqueous solution of 10% sodium hydroxide.[8][9][10]

-

Seal the autoclave and purge with nitrogen, then pressurize with hydrogen to 15 bar.

-

Heat the mixture to 100°C with vigorous stirring for 20-24 hours.[9]

-

After cooling and venting the autoclave, filter the catalyst.

-

Acidify the filtrate with concentrated HCl to a pH of approximately 7 to precipitate the product.

-

Filter the solid, wash with a small amount of cold water, and dry under vacuum to yield a mixture of cis- and trans-1-Amino-4-ethylcyclohexanecarboxylic acid.

Causality: Ruthenium-based catalysts are particularly effective for the hydrogenation of aromatic rings, especially anilines and benzoic acids.[8][10] The basic conditions and elevated temperature and pressure are necessary to overcome the aromaticity of the benzene ring.[8] This reaction will produce a mixture of stereoisomers.

Stereochemistry and Isomer Separation

The final step of the synthesis yields a mixture of cis and trans isomers of 1-Amino-4-ethylcyclohexanecarboxylic acid. The stereochemistry of the substituents on the cyclohexane ring is a critical factor that influences the molecule's three-dimensional shape and, consequently, its biological activity.

Caption: Cis and trans isomers of 1-Amino-4-ethylcyclohexanecarboxylic acid.

The cis isomer has the amino and carboxylic acid groups on the same face of the cyclohexane ring, while the trans isomer has them on opposite faces.[11] The ethyl group will preferentially occupy an equatorial position to minimize steric hindrance.[12] The separation of these isomers can be achieved by fractional crystallization or by derivatization followed by chromatography.[5][6] For applications in drug development, obtaining a single, pure isomer is often essential.

Physicochemical and Pharmacological Properties of Related Analogs

While specific data for 1-Amino-4-ethylcyclohexanecarboxylic acid is not available, we can infer its potential properties and applications by examining its close analogs.

| Compound | Key Features | Documented Applications |

| trans-4-Aminocyclohexanecarboxylic acid | A simple, constrained glycine analog. | Intermediate in the synthesis of Janus Kinase (JAK) inhibitors.[8][9] Used in the synthesis of dynorphin A analogs for opioid receptor modulation.[5] |

| 1-Amino-4-phenylcyclohexane-1-carboxylic acid | Contains a bulky phenyl group, providing significant steric constraint. | Incorporated into linear pentapeptides to create potent and selective hMC4R agonists. |

| 1-Amino-4-hydroxycyclohexane-1-carboxylic acid | Introduces a hydroxyl group for potential hydrogen bonding. | A constrained hydroxy-α,α-disubstituted-α-amino acid. |

Potential Applications in Drug Development

Based on the established roles of its analogs, 1-Amino-4-ethylcyclohexanecarboxylic acid is a promising candidate for several applications in medicinal chemistry.

Intermediate for Kinase Inhibitors

The aminocyclohexanecarboxylic acid motif is a key structural component in a number of Janus Kinase (JAK) inhibitors.[8][9][13] These enzymes are crucial in cytokine signaling pathways that mediate immune responses, and their inhibition is a therapeutic strategy for autoimmune diseases like rheumatoid arthritis.[14][15][16] The ethyl group of the title compound could potentially be used to probe hydrophobic pockets within the kinase active site, potentially leading to inhibitors with improved potency or selectivity.

Caption: Conceptual use as an intermediate for JAK inhibitors.

Constrained Amino Acid in Peptide Therapeutics

Peptides are increasingly important as therapeutic agents, but their application can be limited by poor metabolic stability and low cell permeability.[1] Incorporating constrained amino acids like 1-Amino-4-ethylcyclohexanecarboxylic acid can address these issues by rigidifying the peptide backbone, making it less susceptible to proteolytic degradation and locking it into a bioactive conformation.[4][17] The ethyl group can also enhance the lipophilicity of the peptide, which may improve its ability to cross cell membranes.

Conclusion

1-Amino-4-ethylcyclohexanecarboxylic acid, while not extensively described in the current scientific literature, represents a molecule of significant potential for drug discovery and development. By leveraging well-established synthetic methodologies for analogous compounds, a clear and scalable route to this novel unnatural amino acid can be proposed. Its inherent conformational rigidity, combined with the presence of an ethyl group for tailored interactions, makes it a highly attractive building block for the next generation of kinase inhibitors and peptide-based therapeutics. Further research into the stereoselective synthesis and biological evaluation of this compound is warranted and is expected to yield valuable insights for the medicinal chemistry community.

References

-

PrepChem.com. Preparation of 4-aminocyclohexanecarboxylic acid. Available from: [Link]

- Google Patents. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation.

- Google Patents. EP3411355B1 - PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID.

-

ResearchGate. Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives | Request PDF. Available from: [Link]

- Google Patents. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.

- Google Patents. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

- Google Patents. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

-

National Center for Biotechnology Information. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Available from: [Link]

- Google Patents. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds.

-

Fiveable. Ethylcyclohexane Definition - Organic Chemistry Key Term. Available from: [Link]

-

Master Organic Chemistry. In Cyclohexane Rings, E2 Reactions Only Occur When The Leaving Group Is Axial. Available from: [Link]

-

National Center for Biotechnology Information. A Comprehensive Overview of Globally Approved JAK Inhibitors. Available from: [Link]

-

ACS Publications. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Available from: [Link]

-

ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Available from: [Link]

-

YouTube. Cyclohexanes: Crash Course Organic Chemistry #7. Available from: [Link]

-

Discovery On Target. Constrained Peptides and Macrocyclics. Available from: [Link]

-

MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]

-

Royal Society of Chemistry. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Available from: [Link]

-

Prochemlab. Key Chemical Intermediates for JAK Inhibitor Synthesis. Available from: [Link]

-

Almac Group. FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Available from: [Link]

-

National Institute of Standards and Technology. Cyclohexane, ethyl- - the NIST WebBook. Available from: [Link]

-

ResearchGate. Synthesis and clinical application of small-molecule inhibitors of Janus kinase. Available from: [Link]

-

National Center for Biotechnology Information. Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Available from: [Link]

-

National Center for Biotechnology Information. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Available from: [Link]

-

PubMed. Constructing Lewis Acid-Base Pairs to Boost Electrocatalytic Hydrogenation of p-Nitrobenzoic Acid to Valuable p-Aminobenzoic Acid Using Water as the Hydrogen Source. Available from: [Link]

-

PubMed. Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. Available from: [Link]

-

Royal Society of Chemistry. Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. Available from: [Link]

-

YouTube. Mechanism of Action of JAK Inhibitors. Available from: [Link]

-

National Council of Educational Research and Training. Organic chemistry – sOme Basic PrinciPles and Techniques. Available from: [Link]

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00165E [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]

- 7. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 10. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 11. m.youtube.com [m.youtube.com]

- 12. fiveable.me [fiveable.me]

- 13. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]

- 14. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. Constrained Peptides and Macrocyclics - Discovery On Target [discoveryontarget.com]

Methodological & Application

analytical methods for 1-Amino-4-ethylcyclohexanecarboxylic acid quantification

An Application Note and Protocol for the Quantification of 1-Amino-4-ethylcyclohexanecarboxylic Acid

Introduction

1-Amino-4-ethylcyclohexanecarboxylic acid is a cyclic amino acid, a class of compounds of growing interest in pharmaceutical and biotechnological research. Its rigid structure can impart unique conformational constraints on peptides and other bioactive molecules, potentially enhancing their stability, receptor affinity, and therapeutic efficacy. Accurate quantification of this and similar molecules is crucial for a range of applications, from pharmacokinetic studies in drug development to quality control in synthetic chemistry.

This application note provides a comprehensive guide to the analytical methods for the quantification of 1-Amino-4-ethylcyclohexanecarboxylic acid. As no standardized method for this specific analyte has been widely published, this document outlines several robust analytical strategies adapted from established methods for similar cyclic and proteinogenic amino acids. The protocols provided are designed to be adaptable to various research needs, from high-throughput screening to rigorous, validation-driven quantitative analysis.

Challenges in Quantification

The quantification of 1-Amino-4-ethylcyclohexanecarboxylic acid presents several analytical challenges:

-

Lack of a Chromophore: The molecule does not possess a native chromophore, making direct UV-Vis detection difficult and necessitating derivatization for sensitive analysis by HPLC-UV or fluorescence detection.[1]

-

Polarity: As an amino acid, it is a polar, zwitterionic compound, which can lead to poor retention on traditional reversed-phase HPLC columns.[2]

-

Chirality: The presence of stereoisomers requires chiral separation techniques to quantify individual enantiomers, which is often critical for pharmacological activity.

-

Volatility: The compound is non-volatile, requiring derivatization to increase its volatility for analysis by gas chromatography (GC).[3][4]

This guide will address these challenges by providing detailed protocols for four distinct analytical approaches:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-column Derivatization

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Separation

-

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Method 1: Reversed-Phase HPLC with Pre-column Derivatization

This is a widely applicable and cost-effective method for quantifying amino acids. Derivatization is employed to attach a molecule with strong UV absorbance or fluorescence, thereby enhancing detection sensitivity.

Principle of the Method

The primary amino group of 1-Amino-4-ethylcyclohexanecarboxylic acid is reacted with a derivatizing agent such as o-phthaldialdehyde (OPA) or 9-fluorenylmethyloxycarbonyl chloride (FMOC) to form a highly fluorescent or UV-active product, respectively. The resulting derivative is more hydrophobic, allowing for excellent separation on a C18 reversed-phase column. Quantification is achieved by comparing the peak area of the analyte to a calibration curve constructed from standards of known concentrations.

Experimental Workflow

Workflow for RP-HPLC with pre-column derivatization.

Detailed Protocol

Materials:

-

1-Amino-4-ethylcyclohexanecarboxylic acid standard

-

o-phthaldialdehyde (OPA) derivatization reagent

-

HPLC-grade acetonitrile, methanol, and water

-

Buffer salts (e.g., sodium acetate)

-

C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Preparation of Standards and Samples:

-

Prepare a stock solution of 1-Amino-4-ethylcyclohexanecarboxylic acid in a suitable solvent (e.g., water or dilute acid).

-

Create a series of calibration standards by diluting the stock solution.

-

For biological samples, perform sample clean-up as described in the "Sample Preparation for Biological Matrices" section.

-

-

Derivatization:

-

In an autosampler vial, mix 50 µL of the standard or sample with 50 µL of OPA reagent.

-

Allow the reaction to proceed for a defined period (typically 1-2 minutes) at room temperature before injection.

-

-

HPLC Conditions:

| Parameter | Recommended Setting |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 25 mM Sodium Acetate, pH 6.5 |

| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) |

| Gradient | 10-70% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 35 °C |

| Injection Vol. | 10 µL |

| Detection | Fluorescence (Ex: 340 nm, Em: 450 nm) |

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

-

Method 2: Chiral HPLC for Enantiomeric Separation

For many pharmaceutical applications, the separation and quantification of individual enantiomers is essential, as they can exhibit different pharmacological and toxicological profiles.

Principle of the Method

Direct chiral separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of 1-Amino-4-ethylcyclohexanecarboxylic acid. This differential interaction leads to different retention times, allowing for their separation and individual quantification. Crown ether-based and macrocyclic antibiotic-based CSPs have shown great success in separating the enantiomers of various amino acids.[5][6][7]

Conceptual Diagram

Sources

- 1. Methods for Determining Individual Amino Acids in Biological Fluids | Biomedical Chemistry: Research and Methods [bmc-rm.org]

- 2. Plasma amino-acids analysis: effects of delayed samples preparation and of storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic HPLC Methodologies for the Quantitation and Isomeric Separation of 1-Amino-4-ethylcyclohexanecarboxylic Acid

Introduction & Analytical Challenges

1-Amino-4-ethylcyclohexanecarboxylic acid is a critical non-proteinogenic amino acid, often utilized as a rigid scaffold in peptide mimetics and pharmaceutical intermediates (e.g., analogs of Tranexamic acid). Its structure features a cyclohexane ring substituted at the 1 and 4 positions, introducing two distinct analytical challenges that standard C18 methods often fail to address:

-

Lack of Chromophore: The molecule lacks a conjugated

-system, rendering it virtually invisible to standard UV detection above 210 nm. -

Geometric Isomerism: The 1,4-substitution creates cis and trans stereoisomers. In pharmaceutical applications, the trans-isomer is typically the bioactive pharmacophore due to its extended conformation, while the cis-isomer is considered an impurity.

This guide presents two distinct, self-validating protocols designed for specific stages of drug development:

-

Protocol A (Trace Analysis): High-sensitivity Pre-column Derivatization (OPA-FLD) for pharmacokinetic (PK) and cleaning validation studies.

-

Protocol B (Process Control): Label-free Isomeric Separation (RP-HPLC with CAD/Low-UV) for raw material purity and synthetic process monitoring.

Method Selection Strategy

The following decision tree illustrates the logic for selecting the appropriate protocol based on sensitivity requirements and sample matrix complexity.

Figure 1: Strategic decision tree for selecting the optimal HPLC methodology.

Protocol A: High-Sensitivity Quantitation (OPA-FLD)

Objective: Quantitation of 1-Amino-4-ethylcyclohexanecarboxylic acid at ng/mL levels. Mechanism: Primary amines react with o-phthalaldehyde (OPA) in the presence of a thiol (3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative [1].

Reagents & Preparation

-

Borate Buffer (pH 10.4): Dissolve 2.47 g boric acid in 90 mL water; adjust pH to 10.4 with 45% KOH.

-

OPA Reagent: Dissolve 10 mg OPA in 0.5 mL methanol. Add 4.5 mL Borate Buffer and 20 µL 3-Mercaptopropionic acid (3-MPA). Note: Prepare daily.[1][2] Protect from light.

-

Stop Solution: 0.5% Phosphoric acid (optional, if performing offline derivatization).

Chromatographic Conditions

| Parameter | Specification |

| Column | Agilent Poroshell 120 EC-C18, 4.6 × 100 mm, 2.7 µm (or equivalent superficially porous particle) |

| Mobile Phase A | 10 mM Na₂HPO₄, 10 mM Na₂B₄O₇, pH 8.2 (Filtered 0.2 µm) |

| Mobile Phase B | Acetonitrile:Methanol:Water (45:45:10 v/v/v) |

| Flow Rate | 1.5 mL/min |

| Column Temp | 40°C |

| Detection | Fluorescence (FLD): Ex 340 nm / Em 450 nm |

| Injection Vol | 10 µL (Automated On-line Derivatization) |

Automated On-Line Derivatization Program

Modern autosamplers (e.g., Agilent, Shimadzu) can perform this sequence automatically to ensure reaction time precision [2].

-

Draw 5.0 µL Borate Buffer.

-

Draw 1.0 µL Sample.

-

Mix in loop/needle (3 cycles).

-

Draw 1.0 µL OPA Reagent.

-

Mix in loop/needle (3 cycles).

-

Wait 1.0 min (Reaction time).

-

Inject.[3]

Data Analysis

The derivatized trans-isomer typically elutes slightly later than the cis-isomer due to the higher hydrophobicity of the planar isoindole complex formed on the equatorial amine.

Protocol B: Isomer Separation & Process Control (Direct Detection)

Objective: Separation of cis and trans isomers without derivatization. Mechanism: Utilization of a high-density C18 phase or Mixed-Mode phase at low pH to suppress carboxyl ionization, maximizing hydrophobic interaction differences between the axial (cis) and equatorial (trans) ethyl groups.

The "Chromophore Problem" Solution

Since the molecule lacks UV absorption >210 nm, Charged Aerosol Detection (CAD) is the preferred detector. If CAD is unavailable, Low-UV (205 nm) can be used but requires high-purity solvents to minimize baseline drift.

Chromatographic Conditions

| Parameter | Specification |

| Column | Phenomenex Kinetex C18, 150 × 4.6 mm, 2.6 µm (High surface area is critical) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0) |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temp | 25°C (Lower temperature improves isomeric selectivity) |

| Detection | Primary: CAD (Nebulizer 35°C). Secondary: UV 205 nm. |

| Gradient | 0-2 min: 2% B (Isocratic hold); 2-15 min: 2% → 30% B; 15-18 min: 30% → 90% B. |

Isomer Resolution Logic

At pH 2.0, the carboxylic acid is protonated (neutral), and the amine is protonated (cationic). The molecule behaves as a cation.

-

Trans-isomer: The 1-amino and 4-ethyl groups are typically in diequatorial positions (thermodynamically favored). This creates a flatter, more hydrophobic surface area.

-

Cis-isomer: One group is axial and one is equatorial. The axial substituent creates steric bulk, reducing effective contact with the C18 chains.

-

Result: The Cis-isomer elutes first ; the Trans-isomer elutes second .[4]

Critical Discussion: Isomer Separation Mechanism

Understanding the stereochemistry is vital for troubleshooting.

Figure 2: Mechanistic basis for the separation of cyclohexane stereoisomers on Reverse Phase media.

The separation is driven by Shape Selectivity . If resolution degrades:

-

Lower the Temperature: Reducing temperature to 15-20°C reduces molecular rotation, enhancing the "lock-and-key" fit of the trans isomer into the C18 stationary phase [3].

-

Switch Column: If C18 fails, use a PFP (Pentafluorophenyl) column. The fluorine atoms provide unique steric selectivity for rigid ring isomers.

References

-

Agilent Technologies. (2017). Determination of Amino Acid Composition using Automated Pre-Column Derivatization. Application Note 5991-7922EN. Link

-

Shimadzu Corporation. (2018). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Application News No. L529. Link

-

Sielc Technologies. (2024).[3] Separation of cis- and trans-1,4-cyclohexanedicarboxylic acid. Application Note. Link

-

Thermo Fisher Scientific. (2018). Amino Acid Analysis of Mammalian Cell Culture Medium. Application Note 72849. Link

Sources

experimental setup for studying 1-Amino-4-ethylcyclohexanecarboxylic acid interactions

Experimental Setup for Transport Kinetics & Peptide Engineering [1]

Introduction & Mechanistic Basis[2][3][4]

1-Amino-4-ethylcyclohexanecarboxylic acid (4-Et-Ac6c) is a non-proteinogenic, gem-disubstituted

Scientific Significance[5][6][7]

-

Transporter Probe (LAT1/SLC7A5): The bulky, hydrophobic ethyl group at C4 mimics the side chains of Leucine and Isoleucine, making this compound a high-affinity substrate or inhibitor for System L transporters, specifically LAT1 (SLC7A5). It is critical for studying blood-brain barrier (BBB) permeability and cancer metabolism.

-

Peptide Constraint (Foldamers): As a

-tetrasubstituted amino acid, 4-Et-Ac6c severely restricts the rotation of the

Experimental Setup: LAT1 Transport Kinetics

Objective: Determine the affinity (

A. Reagents & Cell Models

-

Cell Line: HEK293 (stably transfected with human LAT1/4F2hc) or MCF-7 (endogenous high LAT1 expression).

-

Tracer: L-[

H]-Leucine (PerkinElmer) or L-[ -

Transport Buffer (HBSS-free): 137 mM Choline-Cl (replaces NaCl to eliminate Na

-dependent transport), 5.4 mM KCl, 1.8 mM CaCl -

Test Compound: 4-Et-Ac6c (dissolved in DMSO, final assay concentration <0.1% DMSO).

B. Protocol: Competitive Inhibition Assay (Cis-Inhibition)

Note: This protocol validates whether 4-Et-Ac6c binds to the substrate-binding pocket of LAT1.

-

Seeding: Plate cells at

cells/well in 24-well poly-D-lysine coated plates 24h prior to assay. -

Equilibration: Aspirate growth medium and wash cells

with pre-warmed ( -

Uptake Initiation:

-

Prepare working solutions containing 100 nM L-[

H]-Leucine (tracer) + varying concentrations of 4-Et-Ac6c ( -

Add 500 µL of working solution to cells.

-

Incubate for 1 minute at

C. (Short time is critical to measure initial rate kinetics).

-

-

Termination: Rapidly aspirate solution and wash

with ice-cold Transport Buffer containing 5 mM unlabeled Leucine (to remove surface-bound tracer). -

Lysis & Quantification: Lyse cells with 0.1 N NaOH (200 µL). Neutralize with HCl. Mix with scintillation cocktail and count CPM (Counts Per Minute).

C. Data Analysis

Calculate the percent inhibition relative to control (tracer only). Fit data to the Hill equation to derive

Experimental Setup: Peptide Synthesis (SPPS)

Objective: Incorporate the sterically hindered 4-Et-Ac6c into a peptide sequence.

Challenge: The gem-disubstitution at

A. Coupling Protocol (Fmoc Chemistry)

-

Resin: Rink Amide MBHA resin (low loading, 0.3–0.5 mmol/g recommended to reduce aggregation).

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

-

Base: DIEA (Diisopropylethylamine).

B. Step-by-Step Workflow

-

Swelling: Swell resin in DMF for 30 min.

-

Deprotection: 20% Piperidine in DMF (

min). Wash DMF ( -

Coupling 4-Et-Ac6c (The Difficult Step):

-

Stoichiometry: Use 4 equivalents of Fmoc-4-Et-Ac6c, 3.9 eq HATU, 4 eq HOAt, and 8 eq DIEA.

-

Activation: Pre-activate amino acid/HATU/HOAt/DIEA in DMF for 2 min before adding to resin.

-

Reaction Time: Double couple. First coupling: 2 hours at RT. Second coupling: 1 hour at

C (microwave assisted if available, max 25W). -

Note: Monitoring with Kaiser test may be inconclusive due to steric bulk; micro-cleavage and LC-MS verification is preferred.

-

-

Coupling Subsequent Residue (The "Post-Difficult" Step):

-

The amine of the resin-bound 4-Et-Ac6c is essentially buried.

-

Use PyAOP or COMU reagents for the next amino acid to drive the reaction on the nucleophilic but hindered amine.

-

Visualization of Workflows

Diagram 1: LAT1 Transport & Inhibition Mechanism

This diagram illustrates the competitive interaction at the cell membrane.

Caption: Competitive mechanism where 4-Et-Ac6c competes with Leucine for the LAT1 binding pocket.

Diagram 2: Sterically Hindered Peptide Coupling (SPPS)

This diagram details the optimized chemical pathway to overcome the gem-dialkyl steric barrier.

Caption: Optimized SPPS workflow using HATU/HOAt and heat to drive coupling of the hindered 4-Et-Ac6c.

Summary of Key Parameters

| Parameter | Specification | Rationale |

| Solubility | DMSO (Stock), PBS (Working) | Hydrophobic ethyl group reduces aqueous solubility; keep DMSO <0.1% in bioassays. |

| Transport Assay Time | 60 seconds | LAT1 is a rapid exchanger; longer times measure equilibrium, not rate. |

| Coupling Reagent | HATU / HOAt | HOAt is essential to reduce racemization and improve kinetics for hindered amines. |

| Detection | LC-MS (ESI+) | UV absorbance may be weak; Mass Spec confirms identity ( |

References

-

Singh, N. & Ecker, G.F. (2018). Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1. International Journal of Molecular Sciences.

-

Yan, R., et al. (2019). Structure of the human LAT1–4F2hc heteromeric amino acid transporter complex. Nature.

-

Cai, X., et al. (2016).[2] Synthesis and biological evaluation of amino acid derivatives of arctigenin as potential antitumor agents. Frontiers in Pharmacology.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

-

PubChem. (2023). 1-amino-4-ethylcyclohexane-1-carboxylic acid Compound Summary. National Library of Medicine.

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 1-Amino-4-ethylcyclohexanecarboxylic acid derivatization

Current Status: Operational Ticket Focus: Optimization of Reaction Conditions Assigned Specialist: Senior Application Scientist, Molecular Characterization Unit

Executive Summary: The Molecular Challenge

Welcome to the technical support hub for 1-Amino-4-ethylcyclohexanecarboxylic acid . Unlike standard amino acids, this molecule presents a "Triple Threat" to derivatization efficiency:

-

Zwitterionic Solubility: High polarity makes it insoluble in the organic solvents required for most derivatization reagents.

-

Steric Hindrance (C4-Ethyl): The ethyl group at position 4 adds significant lipophilic bulk and locks the cyclohexane ring conformation. This can sterically shield the amine or carboxylic acid depending on whether the isomer is cis or trans.

-

Stereochemical Lability: Harsh derivatization conditions (high T, acidic pH) can alter the cis/trans ratio, invalidating your biological data.

Select your workflow below to access specific troubleshooting protocols.

Visual Guide: Method Selection Logic

Caption: Decision matrix for selecting the optimal derivatization pathway based on analytical goals and sample matrix.

Module 1: GC-MS Optimization (Silylation)

Objective: Convert polar -NH₂ and -COOH groups into volatile silyl derivatives. Primary Reagents: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) vs. MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).[1]

Protocol: The "Steric Lock" Workaround

The 4-ethyl group can force the cyclohexane ring into a rigid chair conformation. If the functional groups are in the axial position (common in cis isomers), standard silylation will fail.

Recommended Reagent: MTBSTFA + 1% TBDMCS Why? While the t-butyldimethylsilyl (TBDMS) group is bulkier than the trimethylsilyl (TMS) group from BSTFA, the resulting TBDMS derivatives are hydrolytically stable (crucial for moisture management) and provide superior mass spectral fragmentation ([M-57]⁺ peaks) for isomer differentiation.

Step-by-Step Optimization:

-

Drying (Critical): Lyophilize sample to absolute dryness. Any residual water hydrolyzes the reagent immediately.

-

Solvent: Use Pyridine or Acetonitrile (ACN).[1] Expert Tip: Pyridine acts as an acid scavenger and catalyst, driving the reaction forward for hindered amines.

-

Reaction: Add 50 µL MTBSTFA + 50 µL Pyridine.

-

Energy Input: Heat at 100°C for 60 minutes .

-

Note: Standard amino acids react at 60°C. The 4-ethyl analog requires 100°C to overcome the steric barrier of the cyclohexane ring.

-

Troubleshooting Guide (Q&A)

Q: I see the mono-derivative (COOH silylated) but the amine is unreacted. Why? A: The amine is likely in a sterically crowded axial position or zwitterionic interactions are too strong.

-

Fix: Switch to BSTFA + 10% TMCS . TMCS (Trimethylchlorosilane) is a potent catalyst that increases the donor strength of silylation. Heat at 70°C for 30 mins. Warning: TMS derivatives are moisture sensitive; inject immediately.

Q: My cis/trans ratio changes after derivatization. A: You are likely causing thermodynamic equilibration.[2]

-

Fix: Reduce temperature. If using MTBSTFA, drop to 60°C and extend time to 2 hours. Alternatively, use AccQ-Tag (LC-MS) which operates at lower temperatures, preserving stereochemistry.

Module 2: LC-MS & HPLC Optimization

Objective: Add a chromophore/fluorophore to the UV-transparent aliphatic amine.

Comparison of Reagents

| Feature | AccQ-Tag (AQC) | OPA / Mercaptoethanol | FMOC-Cl |

| Target | Primary & Secondary Amines | Primary Amines Only | Primary & Secondary Amines |

| Stability | High (Weeks at RT) | Low (Minutes) | High |

| Reaction pH | 8.2 - 10.0 | 9.5 - 10.5 | 8.0 - 10.0 |

| Suitability | Recommended for 4-ethyl analog | Good for automation only | Excess reagent interferes |

Protocol: AccQ-Tag (AQC) Derivatization

This is the gold standard for 1-Amino-4-ethylcyclohexanecarboxylic acid because the urea derivative formed is extremely stable and the reaction conditions (pH 8.8) are mild enough to prevent isomerization.

-

Buffer: Add 70 µL Borate Buffer (pH 8.8) to 10 µL sample.

-

Check: Ensure pH is >8.2. If the sample was in strong acid, neutralize with NaOH first.

-

-

Reagent: Add 20 µL AQC reagent (dissolved in ACN).

-

Incubation: 1 minute at Room Temp, then 10 minutes at 55°C .

Q: I see a large interfering peak early in the chromatogram. A: This is AMQ (6-aminoquinoline), the hydrolysis byproduct of AQC.

-

Fix: This is normal. Ensure your gradient starts with low organic content (1-5%) to separate the AMQ peak from your early-eluting polar amino acid derivative.

Module 3: Synthetic Derivatization (Scale-Up)

Objective: Protecting the amine (Fmoc/Boc) for peptide synthesis without racemization.

Expert Insight: The "Schotten-Baumann" conditions (aqueous base + organic solvent) often fail for this molecule due to the lipophilicity of the ethyl group causing phase transfer issues.

Optimized Protocol (Fmoc Protection):

-

Solvent System: Do not use simple Water/Dioxane. Use Water/Acetone (1:1) or Water/THF . The ethyl group requires the organic co-solvent to solubilize the amino acid skeleton.

-

Base: Use Na₂CO₃ (Sodium Carbonate) instead of NaHCO₃. The higher pH (approx 10) is needed to deprotonate the zwitterion, but avoid NaOH (pH >12) to prevent hydrolysis of the ethyl group or epimerization.

-

Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is preferred over Fmoc-Cl. Fmoc-Cl is too aggressive and leads to dipeptide formation.

References

-

Sigma-Aldrich. "The Derivatization and Analysis of Amino Acids by GC-MS." Sigma-Aldrich Technical Bulletins. Link

-

Waters Corporation. "AccQ•Tag Ultra Derivatization Kit Care and Use Manual." Waters Support Library. Link

-

Soboleva, A., et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482.[4] Link

- Molnár-Perl, I. (2003). "Derivatization and gas chromatography of amino acids." Journal of Chromatography A, 1023(1).

-

Shimadzu. "High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization." Application News. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]

- 4. MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

Technical Support Center: 1-Amino-4-ethylcyclohexanecarboxylic acid (4-Et-Ac₆c)

[1][2]

Status: Operational Scope: Synthesis, Peptide Coupling, Purification, Stereochemistry Lead Scientist: Dr. A. Vance, Senior Application Scientist[1][2]

Module 1: Solubility & Handling (The "Zwitterion Trap")

User Query: "I received the free amino acid, but it is insoluble in DCM, THF, and Acetone. I cannot perform the Boc-protection. How do I dissolve this?"

Diagnosis:

You are attempting to dissolve a zwitterionic species in organic solvents.[1][2] Like all free amino acids, 4-Et-Ac₆c exists as an internal salt (

Troubleshooting Protocol:

| Solvent System | Solubility Status | Application |

| DCM / Chloroform | Insoluble | Do not use for free acid.[1][2] |

| Water | Moderate | pH dependent.[1][2] Soluble at pH < 2 or pH > 9.[1][2] |

| Methanol | Low/Moderate | Improves with heating; good for transfers.[1][2] |

| 1M NaOH / NaHCO₃ | High | Recommended for Schotten-Baumann reactions (Boc/Fmoc protection). |

| Acetic Acid | High | Useful for hydrogenation or recrystallization.[1][2] |

Corrective Workflow for Protection (Boc/Fmoc): Do not attempt anhydrous protection in DCM. Use the Schotten-Baumann method:

Module 2: Peptide Coupling (Overcoming Steric Hindrance)

User Query: "I am trying to couple Fmoc-4-Et-Ac₆c-OH to a resin-bound peptide using HBTU/DIPEA, but the Kaiser test remains positive (incomplete coupling) even after 24 hours."

Diagnosis:

This is the most common failure point.[1][2] The

The "Difficult Coupling" Solution: You must switch to "Power Coupling" reagents or highly reactive intermediates.[1][2]

Recommended Protocol (Solution & Solid Phase):

-

Gold Standard Reagent: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt (1-Hydroxy-7-azabenzotriazole).[1][2]

-

Microwave Assistance:

-

Alternative: Acid Fluorides

Visual Troubleshooting: Coupling Logic Flow

Caption: Decision tree for overcoming steric hindrance during 4-Et-Ac₆c peptide coupling.

Module 3: Stereochemistry (The Cis/Trans Dilemma)

User Query: "I see two spots on my TLC (or two peaks on HPLC) after synthesis. Which isomer is which? How do I define cis vs. trans for this molecule?"

Technical Definition: For 1,4-disubstituted cyclohexanes, cis and trans are straightforward.[1][2] However, for 1-amino-4-ethylcyclohexanecarboxylic acid , both the amino and carboxyl groups are at position 1.[1]

-

Convention: The stereochemistry is usually defined by the relationship between the Amino group (-NH₂) and the 4-Ethyl group (-Et) .[1][2]

Identification Strategy (NOE NMR): Simple 1D NMR is often insufficient due to overlapping multiplets.[1][2] You must use NOESY (Nuclear Overhauser Effect Spectroscopy) .[1][2]

The Self-Validating NMR Experiment:

-

Lock Conformation: In solution, the cyclohexane ring flips between chair conformers.[1][2] However, the bulky 4-Ethyl group will strongly prefer the Equatorial position to minimize 1,3-diaxial interactions (

-value of Ethyl -

Analyze C1 Substituents:

-

NOE Signal: Irradiate the H4 proton (axial). Look for correlation with the Ethyl group to confirm its equatorial stance.[1] Then look for NOE between H4 and the protons on the Ethyl group.[1] (Note: Since C1 is quaternary, there is no H1 proton to couple with).[1]

Stereochemistry Logic Map:

Caption: Simplified logic for assigning stereochemistry based on the thermodynamic preference of the 4-ethyl group.

Module 4: Purification & Isolation[1][2][9]

User Query: "My product streaks on silica gel. How do I purify the free amino acid?"

Diagnosis: Free amino acids bind irreversibly to silica due to the acidic silanols reacting with the amine.[1][2]

Solutions:

-

Ion Exchange Chromatography (Best for Free AA):

-

Reverse Phase HPLC (C18):

-

Crystallization:

References

-

Aimoto, S. (1999).[1][2] Polypeptide synthesis by the thioester method.[1][2] Biopolymers, 51(4), 247-265.[1][2] (Context: Activation of sterically hindered amino acids).

-

Albericio, F., & Carpino, L. A. (1997).[1][2] Efficiency of HATU and HBTU in solid-phase peptide synthesis. Methods in Enzymology, 289, 104-126.[1][2] Link

-

Clayden, J., et al. (2009).[1][2] Organic Chemistry. Oxford University Press.[1][2] (Context: Cyclohexane conformational analysis and A-values).

-

Wenschuh, H., et al. (1995).[1][2] Peptide bond formation at sterically demanding amino acids: A comparison of coupling reagents. Tetrahedron Letters, 36(8), 1247-1250.[1][2] Link[1][2]

-

PubChem Compound Summary. (2024). 1-Amino-4-methylcyclohexane-1-carboxylic acid (Analogous structure data). Link[1][2]

Sources

- 1. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Amino-4-methylcyclohexane-1-carboxylic acid | C8H15NO2 | CID 22283648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

- 8. A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability & Solubility Optimization of 1-Amino-4-ethylcyclohexanecarboxylic Acid

[1]

Executive Summary: The Physicochemical Profile

1-Amino-4-ethylcyclohexanecarboxylic acid is a geminal

-

Core Challenge: The molecule is a zwitterion with a distinct Isoelectric Point (pI).[1] Its "instability" in solution is rarely chemical degradation but rather physical instability (precipitation/crystallization) near neutral pH.[1]

-

Chemical Stability: The cyclohexane ring renders the backbone highly resistant to hydrolysis.[1] The primary risks are oxidative deamination of the amine and potential dimerization at high concentrations.[1]

-

Stereochemistry: The compound exists as cis and trans diastereomers (defined by the orientation of the C4-ethyl group relative to the C1-amino/carboxyl moiety).[1] While chemically stable, these isomers have distinct solubility profiles.[1]

Critical Stability Mechanisms (The "Why" Behind the Issues)

The Isoelectric Trap (Solubility vs. pH)

The most frequent user complaint is "cloudiness" or "precipitation" over time.[1] This is a physical stability failure caused by the Zwitterionic Lattice Energy .[1]

-

Mechanism: At the pI (typically pH 5.5–6.5 for similar cycloalkane amino acids), the net charge is zero.[1] The electrostatic repulsion between molecules is minimized, and the hydrophobic effect of the 4-ethylcyclohexyl scaffold drives aggregation.[1]

-

Impact: Solutions prepared in water or PBS (pH 7.[1]4) may be metastable and precipitate upon slight temperature drops or pH shifts.[1]

Oxidative Yellowing

While the C-C backbone is inert, the primary amine at C1 is susceptible to oxidation, particularly in the presence of trace metal ions or peroxides in solvents.[1]

-

Observation: Solutions turn pale yellow/brown over weeks.

-

Cause: Formation of N-oxides or imine intermediates.[1]

Stereochemical Integrity

Users often fear epimerization.[1]

-

Fact: The C1 center is quaternary (bonded to C, C, N, O).[1] Epimerization requires breaking a C-C or C-N bond, which is energetically prohibitive under standard conditions.[1] Isomer ratios are fixed by the synthesis; they do not change in solution unless extreme conditions (e.g., radical generation) are present.[1]

Troubleshooting Guide: Diagnosis & Resolution

Scenario A: "My solution was clear, but crystals formed after 24 hours at 4°C."

| Root Cause | The "Isoelectric Trap" |

| Diagnosis | You likely dissolved the compound in a neutral buffer (pH 7.0–7.4).[1] Cooling reduced the kinetic energy, allowing the hydrophobic lattice to overcome solvation.[1] |

| Correction | Shift the pH away from the pI. • Acidic Shift: Store in 0.1 M HCl (forms the soluble hydrochloride salt). • Basic Shift: Store in 0.1 M NaOH (forms the soluble sodium carboxylate). |

| Prevention | Avoid storing stock solutions at neutral pH. Freeze stocks at -20°C or -80°C to arrest nucleation.[1] |

Scenario B: "The solution has turned a faint yellow color."

| Root Cause | Oxidative Degradation |

| Diagnosis | Trace oxidation of the amine group, likely accelerated by light or metal contaminants in the water.[1] |

| Correction | If purity is >98% by HPLC, the color is likely a trace impurity with high extinction coefficient (a "cosmetic" defect).[1] However, for sensitive bioassays, discard.[1] |

| Prevention | • Use degassed, LC-MS grade water.[1]• Protect from light (amber vials).• Add EDTA (1 mM) if compatible with downstream assays to chelate metals.[1] |

Scenario C: "I see two peaks in my HPLC. Is it degrading?"

| Root Cause | Diastereomer Separation (Not Degradation) |

| Diagnosis | The compound contains cis and trans isomers.[1][4][5] Many C18 columns can partially resolve these due to the differential hydrophobicity of the ethyl group's orientation.[1] |

| Verification | Check the Mass Spectrum (MS). Both peaks should have the same m/z (M+H = ~172.13).[1] If masses match, they are isomers, not degradants.[1] |

| Action | Integrate both peaks for total concentration. Do not attempt to "purify" one away unless your protocol specifically demands a single isomer.[1] |

Visualizing the Stability Logic

The following diagram illustrates the relationship between pH, solubility, and the decision-making process for stabilizing the compound.

Caption: Solubility profile as a function of pH. The "Danger Zone" is the Zwitterionic state (red) where hydrophobic aggregation dominates.[1]

Experimental Protocols

Preparation of a Stable Stock Solution (100 mM)

This protocol ensures long-term physical stability by avoiding the isoelectric point.[1]

Reagents:

-

1-Amino-4-ethylcyclohexanecarboxylic acid (Solid)[1]

-

0.1 M HCl (for acidic stock) OR 0.1 M NaOH (for basic stock)[1]

-

DMSO (Optional, for neutral pH applications)[1]

Procedure:

-

Weighing: Accurately weigh 17.1 mg of the compound (MW ≈ 171.24 g/mol ).[1]

-

Solvent Choice:

-

For Chemical Synthesis/Derivatization: Dissolve in 1 mL of 0.1 M NaOH . The deprotonated carboxylate is highly soluble.[1]

-

For Biological Assays (Neutral pH required): Dissolve in 100 µL DMSO (creates a hyper-concentrated stock), then dilute slowly into the assay buffer.

-

-

Dissolution: Vortex for 30 seconds. If using aqueous acid/base, the solution should clarify instantly.[1]

-

Sterilization: Filter through a 0.22 µm PVDF membrane.[1] (Do not use Nylon filters if using acidic conditions, as they can leach extractables).[1]

-

Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Do not store at 4°C for >1 week to prevent micro-crystallization.

Stability-Indicating HPLC Method

Use this method to verify purity and detect degradation.[1]

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (low sensitivity due to lack of chromophore) OR ELSD/CAD (Recommended) |

| Temperature | 40°C (Improves peak shape for zwitterions) |

Note on Detection: This molecule lacks a strong chromophore (no aromatic ring).[1] UV detection at 210 nm relies on the carboxyl group and is prone to baseline drift.[1] Charged Aerosol Detection (CAD) or LC-MS is far superior for accurate stability quantification [1].[1]

Frequently Asked Questions (FAQ)

Q: Can I autoclave solutions of this compound? A: Generally, yes , but with caveats. The cyclohexane backbone is thermally stable.[1] However, autoclaving at neutral pH can induce precipitation due to high temperature/pressure effects on solubility products.[1] It is safer to sterile filter (0.22 µm) to avoid thermal stress and volume changes.[1]

Q: Why does the Material Safety Data Sheet (MSDS) say "Store at Room Temperature" but you recommend -20°C? A: The solid powder is stable at room temperature.[1] The -20°C recommendation applies to solutions .[1] In solution, molecular mobility allows for aggregation and slow oxidation.[1] Freezing arrests these processes.[1]

Q: How do I distinguish between the cis and trans isomers?

A: This is difficult without NMR. In a 1D Proton NMR (

Q: Is the compound hygroscopic? A: Yes, like many amino acid salts, the hydrochloride or sodium salt forms are hygroscopic.[1] The free zwitterion is less hygroscopic but should still be stored in a desiccator.[1]

References

-

Analyte Detection in Amino Acids

-

Stereochemical Analysis of Cyclohexane Amino Acids

-

General Stability of Amino Acid Derivatives

-

Chemical Structure & Identifiers

Sources

- 1. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-amino-4-ethylcyclohexane-1-carboxylic acid 97% | CAS: 69164-36-9 | AChemBlock [achemblock.com]

- 3. Buy Benzenesulfonic acid, ethenyl-, sodium salt (EVT-397642) | 27457-28-9 [evitachem.com]

- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

refining HPLC methods for better separation of 1-Amino-4-ethylcyclohexanecarboxylic acid isomers

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Isomeric Separation & Detection of Hindered Cyclic Amino Acids

Introduction: The Analytical Challenge

You are likely here because you are struggling to separate or detect the cis and trans isomers of 1-Amino-4-ethylcyclohexanecarboxylic acid . This molecule presents a "perfect storm" of chromatographic challenges:

-

Lack of Chromophore: It lacks an aromatic ring, making standard UV detection (254 nm) impossible and low-UV (200–210 nm) noisy and non-specific.

-

Structural Similarity: The cis and trans diastereomers differ only in the spatial arrangement of the amine/carboxyl group relative to the ethyl group at position 4. Their hydrophobicity is nearly identical.

-

Zwitterionic Nature: Like all amino acids, its net charge changes with pH, complicating retention on standard C18 columns.

This guide moves beyond generic advice, offering a causal, mechanism-based approach to separating these specific isomers.

Module 1: The "Invisible" Peak (Detection Strategy)

Before worrying about separation, you must ensure you can see the molecule.

Option A: Derivatization (High Sensitivity)

If you are using standard UV/Vis or Fluorescence detectors, you must derivatize. The amine group is sterically hindered (bonded to a quaternary carbon), which can slow down reaction kinetics compared to glycine or alanine.

Recommended Reagent: o-Phthalaldehyde (OPA) with 3-Mercaptopropionic acid (3-MPA).[1][2]

-

Why: Reacts rapidly with primary amines to form a highly fluorescent isoindole derivative.

-

Pros: Picomole sensitivity; shifts detection to ~340 nm (excitation) / ~450 nm (emission), eliminating solvent noise.

-

Cons: Derivatives are unstable (degrade within minutes). Automated in-needle derivatization is required for reproducibility.

Option B: Charged Aerosol Detection (CAD) or ELSD (Universal)

-

Why: These detectors respond to non-volatile mass, regardless of optical properties.

-

Pros: "Dilute and shoot"—no chemistry required. Excellent for quantifying the relative ratio of cis/trans isomers without response factor bias.

-

Cons: Requires volatile mobile phases (no phosphate buffers).

Decision Matrix: Which Detector?

Figure 1: Detector selection workflow based on instrumentation availability and sample complexity.

Module 2: The Resolution Challenge (Separation Physics)

Separating the cis and trans isomers requires exploiting their shape selectivity and ionization state .

The Column: Ligand Density Matters

Standard C18 columns often fail to resolve these isomers because the hydrophobic surface area interaction is identical.

-

Recommendation: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.

-

Mechanism: These phases offer pi-pi interactions (if derivatized) and rigid shape selectivity that can discriminate between the "flat" (diequatorial) and "bent" (axial-equatorial) conformations of the cyclohexane ring.

The pH Factor: Controlling the Zwitterion

You cannot run this at neutral pH (pH 7). At pH 7, the molecule is a zwitterion (

-

Mode A: Acidic (pH 2.0 - 2.5)

-

State:

(Cationic). -

Mobile Phase: 0.1% Phosphoric Acid (UV) or Formic Acid (MS/CAD).

-

Benefit: Suppresses silanol activity; good retention on C18/Phenyl.

-

-

Mode B: Basic (pH 9.5 - 10.0)

-

State:

(Anionic). -

Mobile Phase: 10mM Ammonium Bicarbonate or Borate buffer.

-

Benefit: The amine is uncharged, improving peak shape. Requires a high-pH stable column (e.g., hybrid silica).

-

Experimental Protocol: Isomer Separation

| Parameter | Initial Screening Condition | Optimization |

| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3 µm | C18 (High Carbon Load) if Phenyl fails |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) | 0.1% TFA (pH 2.0) |

| Mobile Phase B | Acetonitrile | Methanol (Different selectivity) |

| Gradient | 5% B to 30% B over 20 min | Isocratic at 10-15% B for max resolution |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temp | 30°C | 15°C - 20°C (Lower temp often improves isomer separation) |

Module 3: Troubleshooting & FAQs

Q1: My peaks are merging into a single broad blob. How do I split them?

Diagnosis: Rapid interconversion or lack of selectivity. Fix:

-

Lower the Temperature: Isomer separation is entropy-driven. Lowering the column oven to 15°C or 20°C often sharpens the resolution between cis and trans forms.

-

Switch Solvent: Change organic modifier from Acetonitrile to Methanol . Methanol is a protic solvent and interacts differently with the amine/carboxyl groups, often changing selectivity for polar isomers.

Q2: I see "Ghost Peaks" or baseline drift when using OPA.

Diagnosis: OPA reagent degradation. Fix:

-